4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde
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Overview
Description
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde is a heterocyclic compound that features a thiazole ring substituted with a chloro group, a morpholino group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl₃.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted thiazoles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like morpholine in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-Chloro-2-(4-morpholino)-5-thiazolecarboxylic acid.
Reduction: 4-Chloro-2-(4-morpholino)-5-thiazolemethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(4-piperidino)-5-thiazolecarboxaldehyde: Similar structure but with a piperidino group instead of a morpholino group.
4-Chloro-2-(4-pyrrolidino)-5-thiazolecarboxaldehyde: Contains a pyrrolidino group instead of a morpholino group.
Uniqueness
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde is unique due to the presence of the morpholino group, which can influence its solubility, reactivity, and biological activity. The morpholino group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGEJVHSHQARO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376711 |
Source
|
Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129880-84-8 |
Source
|
Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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